(2S)-1-(1-Oxo-2-propen-1-yl)-4-[5,6,7,8-tetrahydro-7-(8-methyl-1-naphthalenyl)-2-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]pyrido[3,4-d]pyrimidin-4-yl]-2-piperazineacetonitrile, known as MRTX1257 or MRTX1257, is a research tool compound developed by Mirati Therapeutics. [, , , , , , , ] It functions as a potent, selective, and irreversible inhibitor of the KRAS G12C mutant protein. [, , , , , , , ] KRAS is a GTPase involved in cellular signaling pathways, and mutations in this protein, particularly the G12C mutation, are frequently observed in various cancers, contributing to tumor growth and survival. [, , , , , , , ] MRTX1257 specifically targets this mutant form of KRAS, inhibiting its activity and thereby hindering the growth of KRAS G12C-driven cancers. [, , , , , , , ]
MRTX-1257 is a novel compound developed as an inhibitor targeting the KRAS G12C mutation, which is prevalent in various cancers, particularly non-small cell lung cancer. This compound is designed to selectively bind to the inactive form of the KRAS protein, thereby inhibiting its function and potentially enhancing the efficacy of other therapeutic modalities, such as radiation therapy. MRTX-1257 is structurally related to MRTX-849, another KRAS G12C inhibitor that has shown promise in clinical trials.
MRTX-1257 was developed by Mirati Therapeutics, Inc. It falls under the classification of small-molecule inhibitors specifically targeting mutant forms of the KRAS protein. The compound is characterized as a selective and irreversible inhibitor of KRAS G12C, aiming to provide a targeted therapeutic approach for cancers driven by this mutation.
The synthesis of MRTX-1257 involves a series of chemical reactions designed to optimize its binding affinity and selectivity for the KRAS G12C mutant. The method typically includes:
The molecular structure of MRTX-1257 can be described in terms of its composition and three-dimensional conformation:
MRTX-1257 undergoes several key chemical reactions relevant to its mechanism of action:
The mechanism of action for MRTX-1257 involves several steps:
MRTX-1257 possesses distinct physical and chemical properties:
Relevant data from studies indicate that MRTX-1257 exhibits favorable properties compared to earlier inhibitors like AMG-510 and MRTX-849 .
MRTX-1257 has several significant applications in scientific research and clinical settings:
KRASG12C mutations result in a constitutively activated GTP-bound state that drives uncontrolled cellular proliferation and survival signaling. The substitution of glycine with cysteine at position 12 impairs GTP hydrolysis and reduces affinity for GTPase-activating proteins (GAPs), locking KRAS in its active conformation. This leads to persistent activation of downstream effector pathways, including the RAF-MEK-ERK cascade (MAPK pathway) and the PI3K-AKT-mTOR axis, which collectively promote tumorigenesis through regulation of cell cycle progression, metabolic reprogramming, and evasion of apoptosis. The G12C mutation accounts for approximately 14% of lung adenocarcinomas, 5% of colorectal cancers, and significant percentages of various other malignancies, establishing it as a compelling therapeutic target in precision oncology [4] [8].
Despite its discovery over four decades ago, KRAS was long considered "undruggable" due to several intrinsic molecular challenges. The protein's picomolar affinity for GTP/GDP and the extremely high intracellular GTP concentration created significant obstacles for competitive nucleotide-displacing inhibitors. Additionally, KRAS lacks deep surface pockets suitable for high-affinity small-molecule binding, and its smooth surface topography further complicated direct targeting efforts. Historical approaches focused on indirect strategies, including farnesyltransferase inhibitors (which failed clinically due to alternative prenylation pathways), downstream pathway inhibitors (which suffered from compensatory feedback mechanisms), and synthetic lethality screens (which yielded limited clinical translation). These collective challenges underscored the need for innovative targeting strategies specifically addressing the unique structural vulnerability presented by the G12C mutation [3] [5].
The discovery of a cryptic allosteric pocket adjacent to the switch-II region of the GDP-bound KRASG12C protein enabled a paradigm shift in therapeutic targeting. Structural studies revealed that this pocket could accommodate small molecules capable of covalently binding to cysteine 12 and locking KRAS in its inactive GDP-bound conformation. This breakthrough led to the development of covalent inhibitors that exploit the unique nucleophilic properties of the mutant cysteine residue. The first-generation inhibitors ARS-853 and ARS-1620 established proof-of-concept for this approach, followed by the clinical development of compounds including sotorasib (AMG-510) and adagrasib (MRTX-849). Within this landscape, MRTX-1257 emerged as a preclinical compound with distinctive pharmacological properties, providing valuable insights into KRASG12C inhibition mechanisms and serving as a tool molecule for combination therapy development [5] [7].
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7